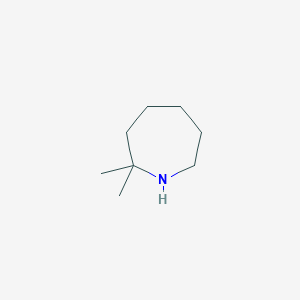
2,2-Dimethylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylazepane is an organic compound with the molecular formula C8H17N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two methyl groups attached to the second carbon of the azepane ring, making it a unique derivative of azepane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with acetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and distillation to ensure the high purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The azepane ring can undergo substitution reactions, where functional groups such as halogens or alkyl groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated azepane derivatives.
Applications De Recherche Scientifique
2,2-Dimethylazepane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azepane: The parent compound of 2,2-Dimethylazepane, lacking the two methyl groups.
Piperidine: A six-membered nitrogen-containing heterocycle, structurally similar but with one less carbon atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen, offering different chemical properties.
Uniqueness: this compound is unique due to the presence of two methyl groups on the azepane ring, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
2,2-dimethylazepane |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9-8/h9H,3-7H2,1-2H3 |
Clé InChI |
HJCFRNRLOUTZGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


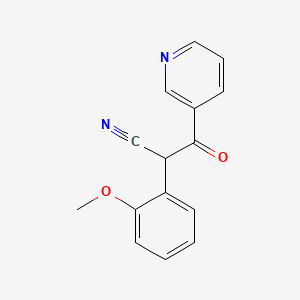
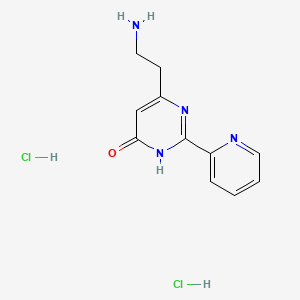
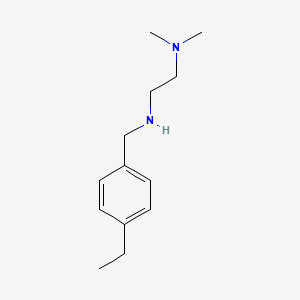
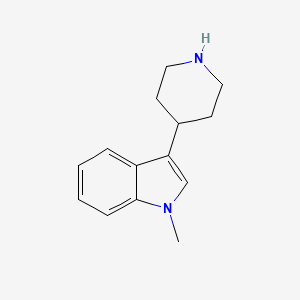

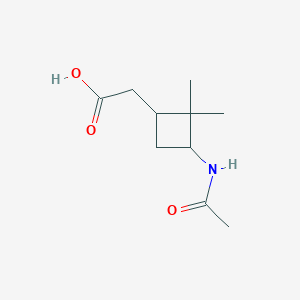
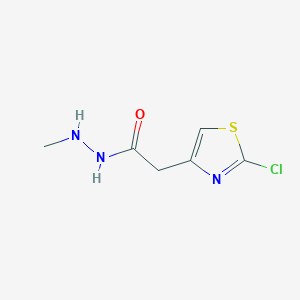

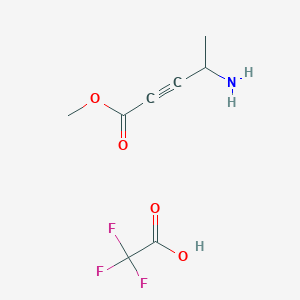
![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
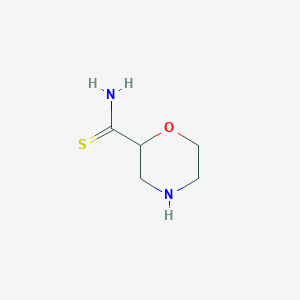
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
